1-Methyl-5-oxopyrrolidine-2-carbaldehyde 1-Methyl-5-oxopyrrolidine-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1824352-55-7
VCID: VC8461225
InChI: InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3
SMILES: CN1C(CCC1=O)C=O
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol

1-Methyl-5-oxopyrrolidine-2-carbaldehyde

CAS No.: 1824352-55-7

Cat. No.: VC8461225

Molecular Formula: C6H9NO2

Molecular Weight: 127.14 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-5-oxopyrrolidine-2-carbaldehyde - 1824352-55-7

Specification

CAS No. 1824352-55-7
Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
IUPAC Name 1-methyl-5-oxopyrrolidine-2-carbaldehyde
Standard InChI InChI=1S/C6H9NO2/c1-7-5(4-8)2-3-6(7)9/h4-5H,2-3H2,1H3
Standard InChI Key OTKGOSOTGGCFER-UHFFFAOYSA-N
SMILES CN1C(CCC1=O)C=O
Canonical SMILES CN1C(CCC1=O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered pyrrolidine ring (a saturated nitrogen-containing heterocycle) with three distinct substituents:

  • A methyl group at the N1 position,

  • A ketone group at the C5 position,

  • An aldehyde group at the C2 position.

The IUPAC name, 1-methyl-5-oxopyrrolidine-2-carbaldehyde, reflects this substitution pattern. Its canonical SMILES representation, CN1C(CCC1=O)C=O\text{CN1C(CCC1=O)C=O}, and InChIKey, OTKGOSOTGGCFER-UHFFFAOYSA-N\text{OTKGOSOTGGCFER-UHFFFAOYSA-N}, provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC6H9NO2\text{C}_6\text{H}_9\text{NO}_2PubChem
Molecular weight127.14 g/molPubChem
CAS number1824352-55-7PubChem
SMILESCN1C(CCC1=O)C=OPubChem
InChIKeyOTKGOSOTGGCFER-UHFFFAOYSA-NPubChem

Synthesis and Production Methods

Industrial Manufacturing

Large-scale production likely employs continuous flow reactors to enhance yield and safety. Key considerations include:

  • Catalyst selection: Heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps.

  • Waste minimization: Recycling solvents like ethanol or tetrahydrofuran.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: The aldehyde group oxidizes to a carboxylic acid, yielding 1-methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 952345-00-5) . Common oxidants include KMnO₄ (acidic conditions) or Ag₂O.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to a primary alcohol, forming 1-methyl-5-hydroxypyrrolidine-2-carbaldehyde.

Nucleophilic Additions

The aldehyde participates in:

  • Grignard reactions: Formation of secondary alcohols.

  • Schiff base synthesis: Condensation with amines to generate imines, precursors for heterocyclic compounds .

Table 2: Representative Reactions and Products

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, H₂SO₄, 0°C1-Methyl-5-oxopyrrolidine-2-carboxylic acid
ReductionNaBH₄, MeOH, rt1-Methyl-5-hydroxypyrrolidine-2-carbaldehyde
CondensationBenzylamine, EtOH, reflux(E)-N-Benzylidene-1-methyl-5-oxopyrrolidine-2-carbaldehyde

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Chiral diamines: Used in asymmetric catalysis .

  • Peptidomimetics: Aldehyde groups facilitate incorporation into macrocyclic structures.

Material Science

Functionalized pyrrolidines contribute to:

  • Ionic liquids: For green chemistry applications.

  • Polymer modifiers: Enhancing thermal stability.

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